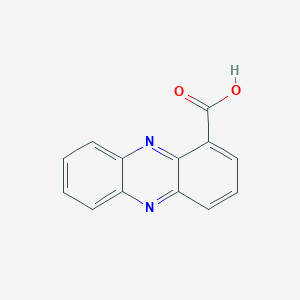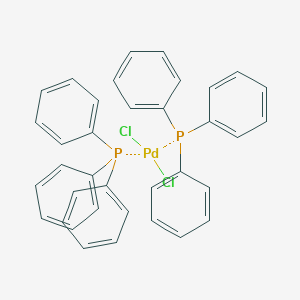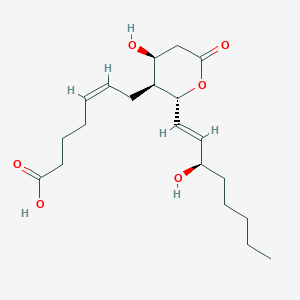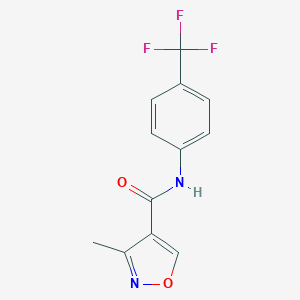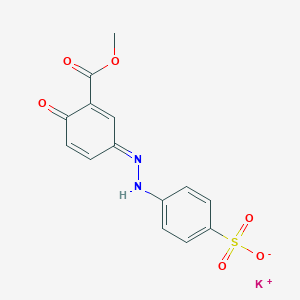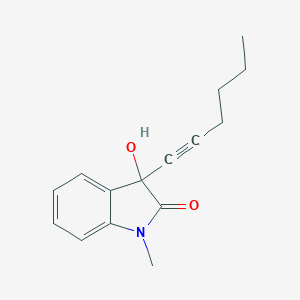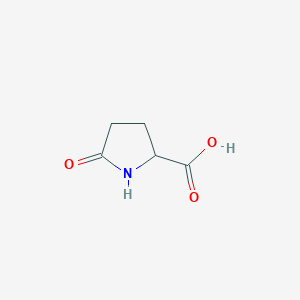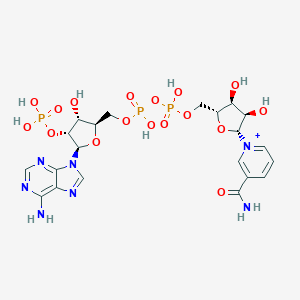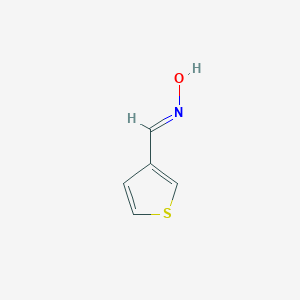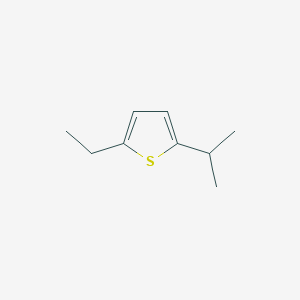
Thiophene, 2-ethyl-5-isopropyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-ethyl-5-isopropyl is a heterocyclic compound that belongs to the thiophene family. It is widely used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of thiophene, 2-ethyl-5-isopropyl is not well understood. However, it is believed that it acts as a ligand and binds to various receptors in the body. This binding leads to the activation of various signaling pathways, which results in the desired physiological effect.
Effets Biochimiques Et Physiologiques
Thiophene, 2-ethyl-5-isopropyl has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. It also has antitumor and antiviral properties. Thiophene, 2-ethyl-5-isopropyl has also been shown to have neuroprotective and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Thiophene, 2-ethyl-5-isopropyl has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and can be stored for a long time. However, one of the limitations of using thiophene, 2-ethyl-5-isopropyl in lab experiments is its toxicity. It is toxic and can be harmful if not handled properly.
Orientations Futures
There are several future directions for the research on thiophene, 2-ethyl-5-isopropyl. One of the future directions is to study its potential as a therapeutic agent for various diseases. Another future direction is to study its mechanism of action in more detail. Further research is also needed to understand the toxicity of thiophene, 2-ethyl-5-isopropyl and develop ways to mitigate its harmful effects.
Conclusion:
Thiophene, 2-ethyl-5-isopropyl is a unique compound with various scientific research applications. It has several biochemical and physiological effects and has the potential to be used as a therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and toxicity.
Méthodes De Synthèse
The synthesis method of thiophene, 2-ethyl-5-isopropyl involves the reaction of 2-ethylthiophene with isopropylmagnesium bromide in the presence of a catalyst. The reaction yields thiophene, 2-ethyl-5-isopropyl in high purity and yield. This method is widely used in the laboratory for the synthesis of thiophene, 2-ethyl-5-isopropyl.
Applications De Recherche Scientifique
Thiophene, 2-ethyl-5-isopropyl is widely used in various scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry. Thiophene, 2-ethyl-5-isopropyl is also used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
147871-77-0 |
|---|---|
Nom du produit |
Thiophene, 2-ethyl-5-isopropyl |
Formule moléculaire |
C9H14S |
Poids moléculaire |
154.27 g/mol |
Nom IUPAC |
2-ethyl-5-propan-2-ylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-8-5-6-9(10-8)7(2)3/h5-7H,4H2,1-3H3 |
Clé InChI |
YLTHLVWXCRJFBY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(S1)C(C)C |
SMILES canonique |
CCC1=CC=C(S1)C(C)C |
Synonymes |
Thiophene, 2-ethyl-5-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



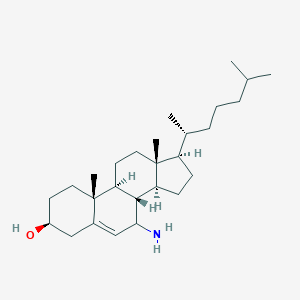
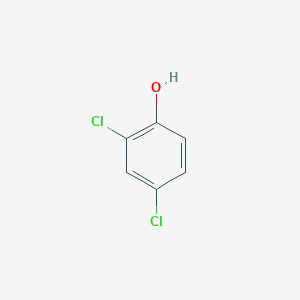
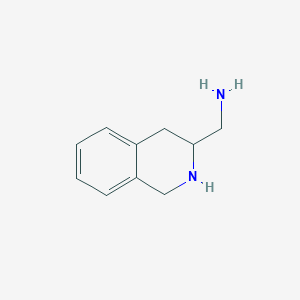
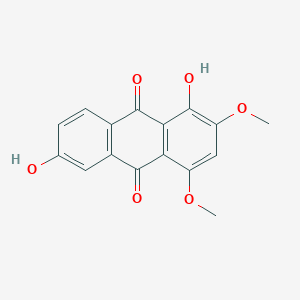
![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)
